molecular formula C9H13ClN2O3 B12332194 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)-

2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)-

Cat. No.: B12332194
M. Wt: 232.66 g/mol
InChI Key: ZDEJCQKLMZRBGE-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- is a chemical compound with a complex structure that includes a pyrimidinedione core, a chloro substituent, a tert-butyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the chlorination of a pyrimidinedione derivative, followed by the introduction of the tert-butyl group and the hydroxymethyl group through specific reaction conditions. Common reagents used in these steps include chlorinating agents, tert-butylating agents, and hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinedione derivatives with different substituents, such as:

  • 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-
  • 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(methyl)-

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

3-tert-butyl-5-chloro-6-(hydroxymethyl)-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13ClN2O3/c1-9(2,3)12-7(14)6(10)5(4-13)11-8(12)15/h6,13H,4H2,1-3H3

InChI Key

ZDEJCQKLMZRBGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(C(=NC1=O)CO)Cl

Origin of Product

United States

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